

YM-201636: A Potent and Selective PIKfyve Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-202074

Cat. No.: B1250409

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small-molecule inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKfyve). Its discovery has provided a critical tool for elucidating the cellular functions of the lipid products of PIKfyve, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). This technical guide details the discovery, chemical properties, and mechanism of action of YM-201636, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Discovery and Chemical Properties

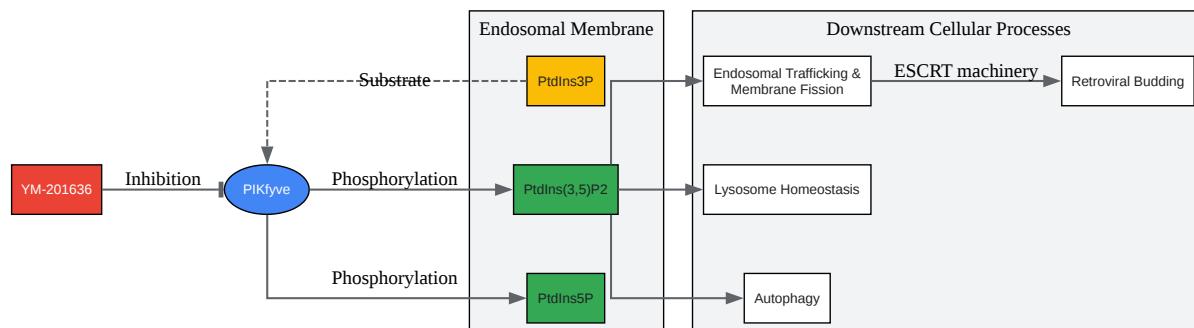
YM-201636 was identified through a drug discovery program aimed at identifying novel phosphoinositide 3-kinase (PI3K) inhibitors. It is a cell-permeable pyridofuropyrimidine compound with the formal name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[1].

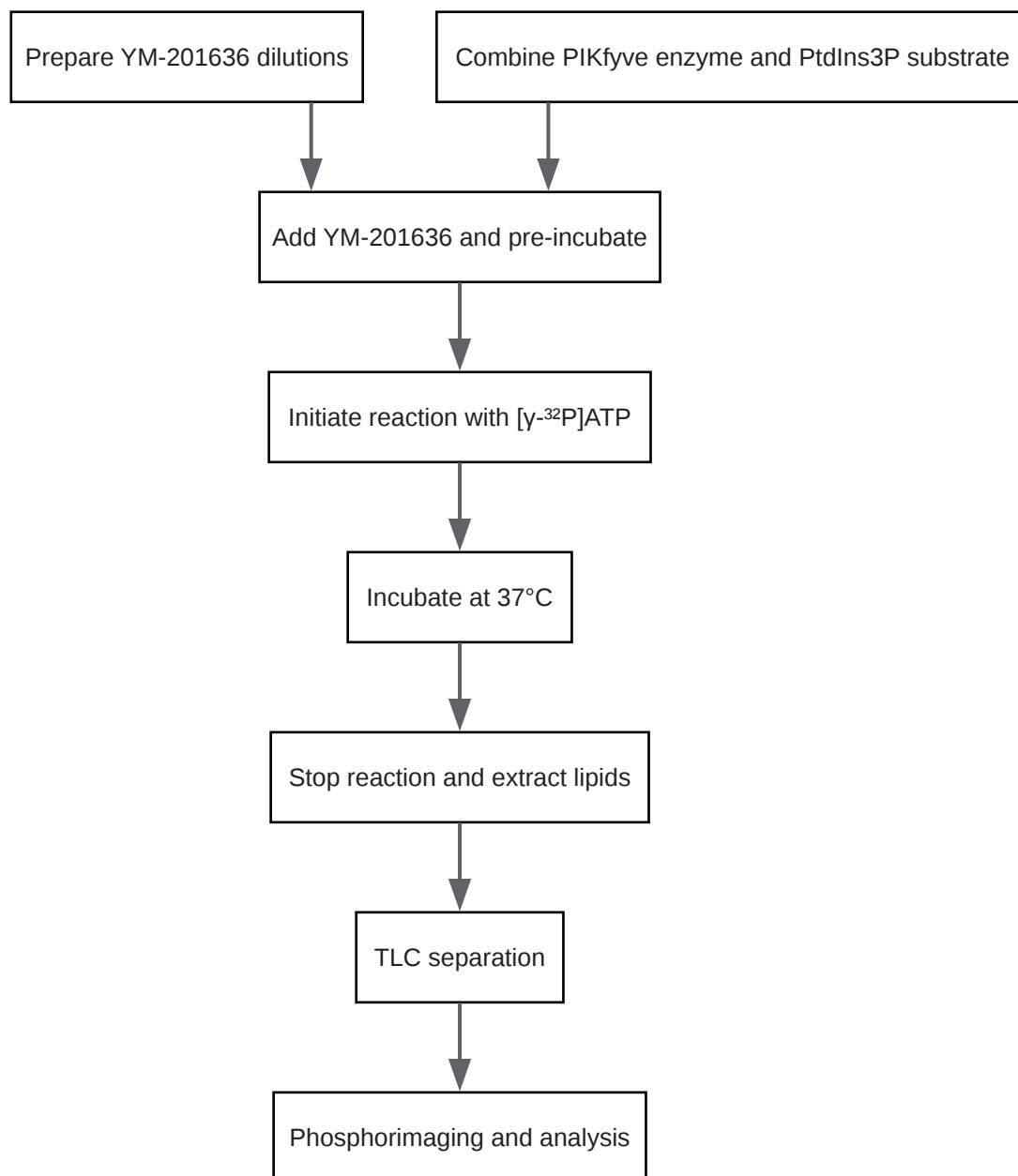
Table 1: Chemical and Physical Properties of YM-201636

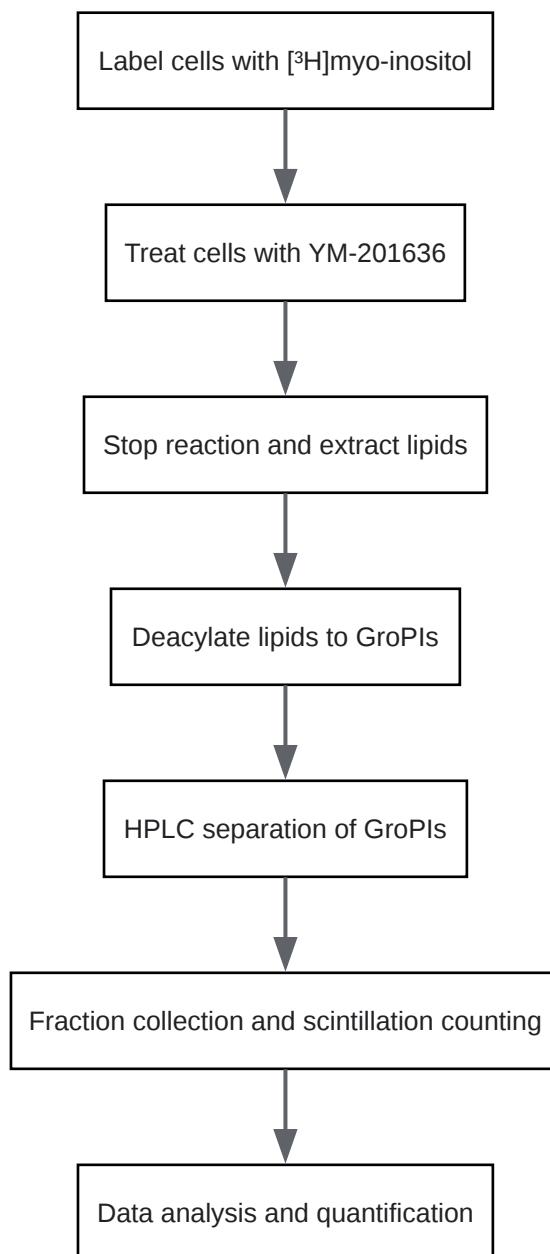
Property	Value
Formal Name	6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[1]
CAS Number	371942-69-7[1][2]
Molecular Formula	C ₂₅ H ₂₁ N ₇ O ₃ [1][2]
Molecular Weight	467.5 g/mol [1]
Purity	≥98%[2]
Solubility	Soluble in DMSO (10 mg/ml) and DMF (10 mg/ml)[1]

Mechanism of Action and Biological Activity

YM-201636 exerts its biological effects primarily through the potent and selective inhibition of PIKfyve, the kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂. This inhibition disrupts the delicate balance of phosphoinositides, which are crucial signaling molecules and determinants of organelle identity, particularly within the endo-lysosomal system.


The primary consequence of PIKfyve inhibition by YM-201636 is a significant reduction in the cellular levels of PtdIns(3,5)P₂[3]. This leads to a range of cellular phenotypes, including the formation of large cytoplasmic vacuoles, disruption of endosomal trafficking, impaired lysosomal function, and inhibition of retroviral budding[1][3][4].


Table 2: In Vitro and In Vivo Activity of YM-201636


Target/Process	IC ₅₀ /Effect	Cell/System
PIKfyve (in vitro)	33 nM[5][6]	Cell-free assay
p110 α (in vitro)	3.3 μ M[5][6]	Cell-free assay
Fab1 (yeast orthologue)	>5 μ M[5]	Cell-free assay
PtdIns(3,5)P ₂ Production	80% reduction at 800 nM[3]	NIH3T3 cells
Basal and Insulin-activated 2-deoxyglucose uptake	54 nM[1][7]	3T3L1 adipocytes
Retroviral Budding	80% reduction at 800 nM	Moloney leukemia virus-expressing cells

Signaling Pathways

The inhibition of PIKfyve by YM-201636 directly impacts the phosphoinositide signaling cascade, leading to downstream consequences on various cellular processes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Roles of PIKfyve in multiple cellular pathways | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YM-201636: A Potent and Selective PIKfyve Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250409#discovery-and-chemical-properties-of-ym-201636]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com